molecular formula C20H18Cl2N4O2 B4372148 N~4~,N~5~-BIS(3-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

N~4~,N~5~-BIS(3-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Cat. No.: B4372148
M. Wt: 417.3 g/mol
InChI Key: VRYZCWNUWPXUPE-UHFFFAOYSA-N
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Description

N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide is a chemical compound with the molecular formula C22H18Cl2N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the reaction of 3-chloro-2-methylaniline with 1-methyl-1H-pyrazole-4,5-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide can be compared with other similar compounds, such as:

    N,N’-bis(3-chloro-2-methylphenyl)methanediimine: This compound shares structural similarities but differs in its chemical properties and reactivity.

    N,N’-bis(3-chloro-2-methylphenyl)isophthalamide: Another structurally related compound with distinct applications and properties.

The uniqueness of N,N’-bis(3-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-N,4-N-bis(3-chloro-2-methylphenyl)-2-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2/c1-11-14(21)6-4-8-16(11)24-19(27)13-10-23-26(3)18(13)20(28)25-17-9-5-7-15(22)12(17)2/h4-10H,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYZCWNUWPXUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=C2)C)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~4~,N~5~-BIS(3-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-BIS(3-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-BIS(3-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-BIS(3-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
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N~4~,N~5~-BIS(3-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Reactant of Route 6
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N~4~,N~5~-BIS(3-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE

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